

Technical Guide: Spectroscopic Characterization of Acarbose EP Impurity G

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Compound of Interest

Compound Name: Acarbose EP Impurity G

CAS No.: 1013621-73-2

Cat. No.: B602125

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Executive Summary

Acarbose EP Impurity G (CAS: 1013621-73-2) represents a critical "higher homologue" impurity often encountered during the fermentation and purification of Acarbose API.^[1] Chemically defined as a pseudo-pentasaccharide, it differs from the parent Acarbose molecule by the addition of a single

-D-glucopyranosyl unit, typically resulting from enzymatic transglycosylation side reactions.^[1]

For drug development scientists, distinguishing Impurity G is challenging due to its high structural similarity to Acarbose and other related substances (e.g., Impurity F).^[1] This guide details the spectroscopic logic required to unequivocally identify Impurity G, utilizing Mass Spectrometry (MS) for molecular weight confirmation and Nuclear Magnetic Resonance (NMR) for structural elucidation.^[1]

Part 1: Chemical Identity & Structural Logic^[1]

Before interpreting spectra, one must understand the structural deviation from the parent molecule. Acarbose is a pseudo-tetrasaccharide consisting of an acarviosine moiety linked to a

maltose unit. Impurity G is effectively "Acarbose + Glucose."

Feature	Acarbose (Parent)	Impurity G (Target)
Formula		
Molecular Weight	645.61 Da	807.75 Da (+162.14 Da)
Sugar Units	4 (Pseudo-tetrasaccharide)	5 (Pseudo-pentasaccharide)
Structural Composition	Valienamine + 4,6-dideoxy-Glc + Maltose	Valienamine + 4,6-dideoxy-Glc + Maltotriose
EP RRT (approx)	1.00	~2.2 (Elutes after Acarbose)

Origin: Impurity G arises primarily during the fermentation process where the Actinoplanes strain may elongate the saccharide chain via glycosyltransferase activity, or during downstream processing if starch substrates are incompletely hydrolyzed.

Part 2: Mass Spectrometry (MS) Profiling[1]

Mass spectrometry provides the most rapid confirmation of Impurity G. Due to the polarity of the molecule, Electrospray Ionization (ESI) in positive mode is the standard protocol.

Primary Ionization Events

Unlike small molecules, oligosaccharides like Impurity G form abundant adducts. The mass shift of +162 Da (one hexose unit) relative to Acarbose is diagnostic.[1]

Table 1: Diagnostic MS Signals (ESI+)

Ion Species	Acarbose ()	Impurity G ()	Interpretation
	646.6	808.8	Protonated molecule. [1] Base peak in acidic mobile phases.
	668.6	830.8	Sodium adduct.[1] Common in non-desalted samples.
	323.8	404.9	Doubly charged species (seen at high concentrations).[1]

Fragmentation Pattern ()

To distinguish Impurity G from other isomers (e.g., branching vs. linear elongation), fragmentation is essential.[1] The glycosidic bonds are the weakest points.

- Precursor:

808.8[1]

- Key Fragment 1 (

646.6): Loss of one terminal glucose unit (162 Da).[1] This fragment corresponds to the protonated Acarbose core, confirming the "Acarbose + Glucose" structure.

- Key Fragment 2 (

484.5): Loss of two glucose units (maltose).[1] This corresponds to the Acarviosine moiety (pseudo-disaccharide), confirming the core valienamine structure is intact.[1]

- Key Fragment 3 (

304.3): Further fragmentation of the acarviosine unit.[1]

Scientist's Note: If you observe a fragment at

163 (hexose oxonium ion), it confirms the presence of terminal hexose units.[1] The sequential loss of 162 Da units proves the linear extension of the sugar chain.

Part 3: NMR Spectroscopy Data

While MS confirms the mass, NMR confirms the linkage and integrity of the valienamine core.

The spectra are typically acquired in

.

H NMR (Proton) Characteristics

The spectrum of Impurity G is dominated by carbohydrate ring protons (3.0–4.0 ppm), but specific diagnostic regions confirm its identity.[1]

Table 2: Diagnostic

H NMR Signals (500 MHz,

)

Moiety	Proton	(ppm)	Multiplicity	Diagnostic Value
Valienamine	H-7 (Vinylic)	~5.75 – 5.85	Doublet (d)	Confirms presence of the unsaturated cyclitol ring.[1] Unchanged from Acarbose.
4,6-dideoxy-Glc	Methyl (CH ₃)	~1.25 – 1.35	Doublet (d)	Critical Reference. This signal confirms the 4,6-dideoxy unit.[1][2] Integration = 3H.
Anomeric Region	H-1 (Anomeric)	5.10 – 5.45	Multiplets	Differentiation Point. Acarbose shows 3 anomeric/vinyl signals in this region.[1] Impurity G shows 4 distinct signals (plus the reducing end split).[1]
Reducing End	H-1 ()	~5.22 () / 4.60 ()	Doublets	The reducing end glucose signal will be present, typically split due to mutarotation in water.[1]

C NMR Characteristics

The carbon spectrum verifies the number of sugar units.[1]

- Acarbose: ~25 Carbon signals.[1]
- Impurity G: ~31 Carbon signals.[1]
- Key Regions:
 - 100–105 ppm (Anomeric Carbons): Impurity G will display one additional signal in this region compared to Acarbose, corresponding to the extra glycosidic linkage.[1]
 - 125–135 ppm (Olefinic Carbons): Signals for the valienamine double bond (C-5/C-6 of the cyclitol ring) must remain visible, confirming the pharmacophore is intact.[1]
 - 18–20 ppm (Methyl): The methyl carbon of the 6-deoxy unit remains a constant anchor peak.[1]

Part 4: Experimental Protocol (Isolation & Characterization)

To generate the data described above, we recommend the following coupled workflow.

Step 1: LC-MS Isolation Strategy

Direct analysis of the raw API is difficult due to the low abundance of Impurity G (<0.5%).[1]

- Column: Use a Porous Graphitic Carbon (PGC) column (e.g., Hypercarb) or an Amino-based column (Zorbax
).[1] C18 is often insufficient for polar oligosaccharides.
- Mobile Phase:
 - A: Ammonium Acetate (10mM, pH 9.[1]0) - High pH improves peak shape for sugars.[1]
 - B: Acetonitrile.

- Gradient: Shallow gradient (e.g., 70% B to 50% B over 20 mins). Impurity G is more polar than Acarbose? No, as a larger oligosaccharide, it typically retains longer on Amino columns (interaction with OH groups) or PGC.[1]
 - Note: In EP methods (Amino column), Impurity G elutes after Acarbose (RRT ~2.2).[1]

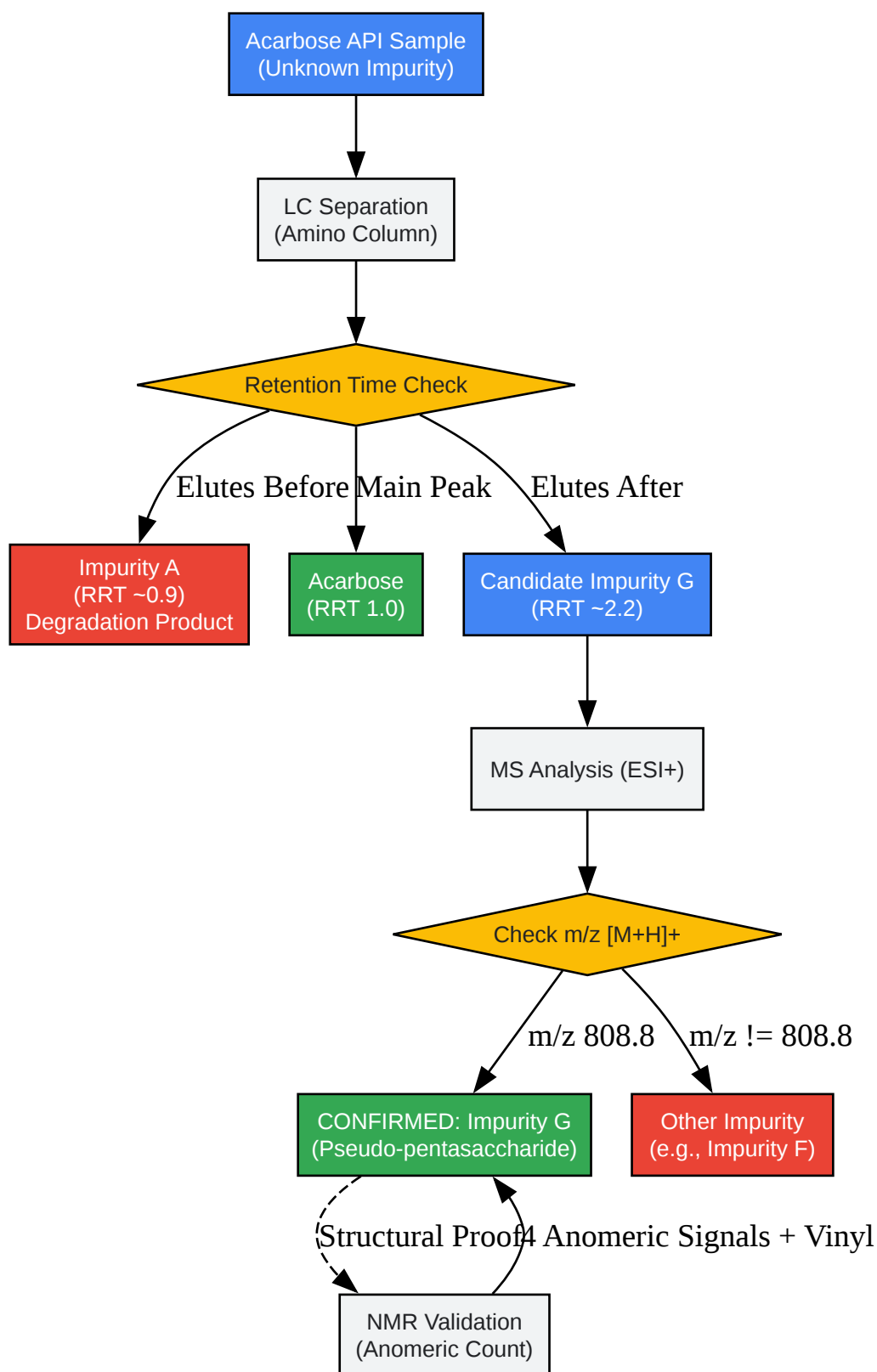
Step 2: "Stop-Flow" LC-NMR (Optional but Powerful)

If isolation is difficult, use stop-flow LC-NMR.[1]

- Monitor the LC chromatogram at UV 210 nm (low sensitivity) or via MS trigger (808).[1]
- When the peak at RRT 2.2 elutes, switch the valve to the NMR flow cell.
- Acquire 1D proton spectrum (WET solvent suppression) to count anomeric protons.[1]

Part 5: Decision Logic & Visualization[1]

The following diagram illustrates the logical workflow to distinguish Impurity G from the parent Acarbose and the degradation product Impurity A.



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Figure 1: Analytical decision matrix for identifying Acarbose Impurity G based on chromatographic retention and spectral signatures.

References

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